1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
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Description
“1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 227.65 . It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines, including derivatives like the compound , has seen remarkable advances recently . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10ClN3O2 . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .
Chemical Reactions Analysis
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Future Directions
The future directions in the research and application of azetidines, including “1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid”, are promising. Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed . The synthesis, reactivity, and application of azetidines have seen remarkable advances, and the focus is on the most recent advances, trends, and future directions .
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-2-7(10)12-9(11-5)13-3-6(4-13)8(14)15/h2,6H,3-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPBUYLOGJZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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